molecular formula C24H18O3 B6339005 2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester CAS No. 1171921-75-7

2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester

Cat. No. B6339005
CAS RN: 1171921-75-7
M. Wt: 354.4 g/mol
InChI Key: ZAVUSCIOKBSLIB-BUHFOSPRSA-N
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Description

This compound is a derivative of anthracene, a polycyclic aromatic hydrocarbon with three fused benzene rings . It has been synthesized and studied for its photophysical properties .


Synthesis Analysis

The synthesis of anthracene derivatives, including this compound, often involves the Suzuki/Sonogashira cross-coupling reactions . This reaction is a type of palladium-catalyzed coupling reaction that allows for the formation of carbon-carbon bonds .


Molecular Structure Analysis

The molecular structure of this compound is influenced by its anthracene core and the attached groups. The introduction of styryl and triphenylamine groups to the anthracene core helps to increase the conjugation relative to the anthracene moiety .


Chemical Reactions Analysis

The chemical reactions involving this compound are influenced by its structure. The presence of the anthracene core and the attached groups can affect its reactivity. For example, the effect of cyano (–CN) substitution was found to be effective to alter the charge population and frontier orbital energy levels .


Physical And Chemical Properties Analysis

This compound exhibits aggregation-induced emission (AIE) properties, which means it exhibits intensified emission upon aggregation . Its photophysical properties are strongly cyano-dependent .

Scientific Research Applications

Analytical Methodologies for Methyl Esters

Methyl paraben, a methyl ester of p-hydroxybenzoic acid, has been studied for its presence in cosmetics, with various analytical methods employed for its detection and quantification. Techniques such as spectrophotometry, HPLC, UPLC, and electrokinetic capillary electrophoresis have been highlighted for their suitability in analyzing complex samples, indicating a potential approach for analyzing similar compounds like "2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester" in various matrices (Mallika J.B.N, S. ThiruvengadarajanV., C. Gopinath, 2014).

Environmental Behavior of Methyl Esters

The environmental behavior and fate of parabens, esters of para-hydroxybenzoic acid, have been reviewed, highlighting their occurrence, fate, and behavior in aquatic environments. Despite their biodegradability, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This review could offer insights into environmental considerations for similar compounds (Camille Haman, X. Dauchy, C. Rosin, J. Munoz, 2015).

Applications of Methyl Esters

Research on xylan derivatives has explored the synthesis of xylan esters, suggesting potential applications in drug delivery and as antimicrobial agents. This mini-review presents a promising path to new biopolymer ethers and esters with specific properties, which could be relevant for understanding the application potential of "2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester" (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).

Mechanism of Action

The mechanism of action of this compound is related to its intramolecular charge transfer (ICT) properties. The charge transfer occurs from the electron-donating triphenylamine to the electron-accepting anthracene moiety in solutions .

properties

IUPAC Name

methyl 2-[(E)-2-anthracen-9-ylethenyl]-6-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O3/c1-27-24(26)23-16(9-6-12-22(23)25)13-14-21-19-10-4-2-7-17(19)15-18-8-3-5-11-20(18)21/h2-15,25H,1H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVUSCIOKBSLIB-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1O)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CC=C1O)/C=C/C2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Anthracen-9-yl-vinyl)-6-hydroxy-benzoic acid methyl ester

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